N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Medicinal Chemistry Physicochemical Profiling Heterocyclic SAR

This ortho-substituted pyrrolyl-thiazole acetamide features a 2-methylthiazole linked via an ortho-phenyl ring to a 2-(1H-pyrrol-1-yl)acetamide side chain, creating a spatial orientation distinct from para-substituted anticancer analogs. It serves as a privileged scaffold for cannabinoid CB1 receptor modulation (US20040147572A1), antiviral screening panels, and fragment-based drug discovery (FBDD) with favorable fragment-like properties (MW 297.4, zero Rule of 5 violations, logP ≈3.51, 4 rotatable bonds). The ortho geometry enables systematic SAR mapping of binding pocket requirements. Secure this compound to generate novel intellectual property in receptor pharmacology.

Molecular Formula C16H15N3OS
Molecular Weight 297.38
CAS No. 1788945-53-8
Cat. No. B2569910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide
CAS1788945-53-8
Molecular FormulaC16H15N3OS
Molecular Weight297.38
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=CC=C3
InChIInChI=1S/C16H15N3OS/c1-12-17-15(11-21-12)13-6-2-3-7-14(13)18-16(20)10-19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20)
InChIKeyLWEGICROYVYJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1788945-53-8): Structural Baseline and Compound Class Identification


N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1788945-53-8) is a synthetic heterocyclic small molecule with the molecular formula C16H15N3OS and a molecular weight of 297.4 g/mol [1]. The compound features a 2-methylthiazole moiety linked via an ortho-substituted phenyl ring to a 2-(1H-pyrrol-1-yl)acetamide side chain [1]. It belongs to the broader class of pyrrolyl-thiazole derivatives, which have been described in patent literature as modulators of cannabinoid CB1 receptors and as scaffolds for antiviral and anticancer drug discovery [2][3].

Why Generic Substitution Fails for N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide: The Functional Impact of Heterocycle Identity and Substitution Geometry


In-class pyrrolyl-thiazole acetamide analogs cannot be freely interchanged because even single-atom variations in the heterocyclic appendage or the substitution position on the central phenyl ring can profoundly alter target binding, physicochemical properties, and biological activity. The patent literature establishes that within the pyrrolyl-thiazole chemical series, different R-group substitutions lead to distinct pharmacological profiles at CB1 receptors, with some derivatives showing agonist activity while others act as antagonists [1]. Furthermore, the ortho-substitution pattern on the phenyl ring (as in the target compound) creates a different spatial orientation of the acetamide linker relative to the thiazole compared to the para-substituted analogs evaluated in anticancer studies, where compounds 6f and 6g with para-connectivity showed significant activity against A549 and C6 tumor cell lines [2]. These geometry-dependent differences in molecular recognition cannot be predicted from structural similarity alone and must be empirically verified.

Product-Specific Quantitative Evidence Guide for N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1788945-53-8): Comparator-Based Differentiation Data


Heterocycle Identity: Pyrrole vs. Triazole vs. Thiophene — Computed Physicochemical Differentiation

The target compound incorporates a 1H-pyrrol-1-yl moiety, which differentiates it from the closest commercially available analogs bearing 1,2,4-triazole or thiophene at the same position. Computed physicochemical properties reveal meaningful differences: the pyrrole-containing target compound has a computed logP of approximately 3.51, compared to lower lipophilicity expected for the more polar triazole analog (CAS 1797094-94-0, MW 299.35) and higher lipophilicity for the sulfur-containing thiophene analog (CAS 1798046-39-5, MW 314.4) . The target compound has 3 hydrogen bond acceptors and 0 hydrogen bond donors, with a topological polar surface area (TPSA) of approximately 21.7 Ų . These properties influence membrane permeability, solubility, and off-target binding profiles, meaning the pyrrole analog occupies a distinct physicochemical space within this congeneric series.

Medicinal Chemistry Physicochemical Profiling Heterocyclic SAR

Phenyl Ring Substitution Geometry: Ortho- vs. Para-Connectivity and Implications for Target Binding

The target compound features an ortho-substitution pattern (2-position) on the central phenyl ring relative to the thiazole, which creates a distinct molecular geometry compared to the para-substituted (4-position) analogs that have been experimentally evaluated for anticancer activity. In the study by Yurttaş et al., para-substituted N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing benzazole moieties were tested against A549 (lung cancer) and C6 (glioma) cell lines, with the most active compounds (6f: 5-chlorobenzimidazole; 6g: 5-methylbenzimidazole) showing significant cytotoxicity and induction of apoptosis via caspase-3 activation [1]. While direct IC50 values for the ortho-substituted target compound have not been reported in peer-reviewed literature, the change in substitution geometry alters the dihedral angle between the phenyl ring and the thiazole, as well as the vector of the acetamide side chain, which can fundamentally change target engagement. The ortho-substitution introduces greater steric constraint and may favor binding to protein pockets with different topologies than those accommodating para-substituted analogs.

Structure-Activity Relationship Molecular Recognition Anticancer Drug Design

Molecular Weight and Drug-Likeness Parameters: Compliance with Oral Bioavailability Guidelines

The target compound has a molecular weight of 297.4 g/mol, placing it within the optimal range for oral bioavailability according to Lipinski's Rule of Five (MW < 500) . It has zero Rule of Five violations, with 3 hydrogen bond acceptors and 0 hydrogen bond donors . In comparison, the regioisomeric analog 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide (CAS 1172526-30-5) has a significantly higher molecular weight of 380.5 g/mol due to an additional thiazole ring, which increases its TPSA and may reduce membrane permeability . The lower molecular weight and simpler heterocyclic composition of the target compound make it a more attractive starting point for lead optimization programs where molecular complexity is added in a controlled, hypothesis-driven manner.

Drug-likeness ADME Prediction Lead Optimization

Class-Level Biological Annotation: Pyrrolyl-Thiazole Scaffold as CB1 Receptor and Antiviral Pharmacophore

The pyrrolyl-thiazole core represented by the target compound has been explicitly claimed in patent literature as a pharmacophore for CB1 receptor modulation [1] and, in structurally related heterocyclylamide-substituted thiazole/pyrrole series, as antiviral agents with activity against cytomegalovirus (CMV) [2]. Additionally, close structural analogs in which the pyrrole is replaced by other heterocycles have been investigated as kinase inhibitors: N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1705930-06-8) has been reported to exhibit potent inhibitory activity against certain kinases dysregulated in cancer [3]. While direct quantitative enzymatic or cellular data for the specific target compound (CAS 1788945-53-8) have not been disclosed in peer-reviewed literature, the convergence of CB1 modulation, antiviral, and kinase inhibition activities across chemically proximate scaffolds establishes the target compound as a privileged structure for probing these therapeutic target classes.

Cannabinoid Receptor CB1 Modulation Antiviral Discovery Kinase Inhibition

Best Research and Industrial Application Scenarios for N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1788945-53-8)


Scaffold for CB1 Receptor Modulator Lead Optimization

Based on the pyrrolyl-thiazole patent literature (US20040147572A1) that claims this chemotype for CB1 receptor modulation, the compound can serve as a starting scaffold for medicinal chemistry campaigns targeting cannabinoid receptors [1]. Its ortho-substitution pattern and pyrrole heterocycle provide a distinct structural entry point not explored in the exemplified patent compounds, offering an opportunity to generate novel intellectual property. The intermediate lipophilicity (logP ≈ 3.51) and zero Rule of Five violations make it suitable for further functionalization without immediate ADME liability.

Tool Compound for Investigating Ortho- vs. Para-Substitution Effects in Kinase or Anticancer Assays

The ortho-substitution geometry of the target compound, contrasted with the experimentally characterized para-substituted N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives that showed anticancer activity against A549 and C6 cell lines [2], enables systematic structure-activity relationship (SAR) studies probing the effect of phenyl ring substitution geometry on target binding and cellular activity. This compound can be used in parallel with para-substituted analogs to map the geometric requirements of binding pockets in targets of interest.

Fragment-Based or Structure-Based Drug Design Starting Point

With a molecular weight of 297.4 g/mol, zero Rule of Five violations, and only 4 rotatable bonds, the target compound possesses favorable fragment-like properties for fragment-based drug discovery (FBDD) . Its three hydrogen bond acceptor sites and the π-rich pyrrole and thiazole rings provide multiple vectors for fragment growing, merging, or linking strategies. The compound is suitable for initial screening by NMR, SPR, or X-ray crystallography to identify binding to protein targets of interest.

Comparative Heterocycle SAR Probe in Antiviral Discovery Programs

Given that heterocyclylamide-substituted thiazoles and pyrroles have been patented as anti-cytomegalovirus agents (US8410090B2) [3], the target compound can be included in antiviral screening panels alongside its triazole and thiophene analogs to determine the contribution of the pyrrole moiety to antiviral potency and selectivity. Its distinct physicochemical profile (logP, HBA/HBD count) relative to the triazole and thiophene comparators allows for deconvolution of heterocycle-specific effects on antiviral activity.

Quote Request

Request a Quote for N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.